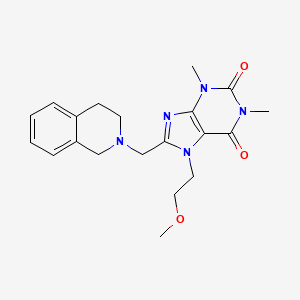

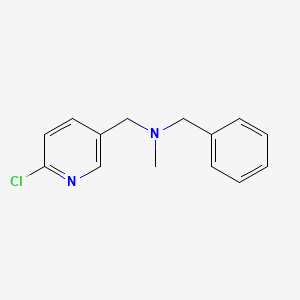

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

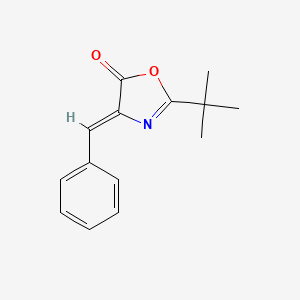

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide, also known as DBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBMS is a heterocyclic compound that contains a benzofuran ring and a methanesulfonamide group.

Scientific Research Applications

Selective Mesylation

Sun Young Kim et al. (1999) discovered that 1H-Benzotriazol-1-yl methanesulfonate can effectively differentiate amino groups for selective mesylation, a key reaction in organic synthesis which could be related to the use of methanesulfonamide derivatives in synthetic chemistry Sun Young Kim et al., 1999.

Antiproliferative Activity

Chandrakant Pawar et al. (2017) synthesized new (4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives and evaluated their in vitro antiproliferative activity against various cancer cell lines, revealing significant potential in cancer research Chandrakant Pawar et al., 2017.

Antibacterial Activity

Ü. Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes, finding that these compounds exhibited antibacterial activity against a range of bacteria, suggesting their potential for developing new antibacterial agents Ü. Özdemir et al., 2009.

Sulfur Dioxide Insertion

Yuanyuan An et al. (2014) developed a method for synthesizing 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through the insertion of sulfur dioxide, demonstrating innovative synthetic routes for creating complex molecules Yuanyuan An et al., 2014.

Catalysis Research

A. Ruff et al. (2016) investigated N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in base-free transfer hydrogenation of ketones, highlighting the role of sulfonamide-based catalysts in facilitating efficient chemical reactions A. Ruff et al., 2016.

Suzuki-Type Cross-Coupling

Zhiqi He et al. (2018) presented a transition-metal-free Suzuki-type cross-coupling reaction facilitated by organic sulfide catalysts, opening new avenues for carbon-carbon bond formation without the need for transition metals Zhiqi He et al., 2018.

Methanesulfonic Acid Promoted Reactions

Xigong Liu et al. (2013) demonstrated the utility of a manganese dioxide-methanesulfonic acid system in promoting direct coupling of benzylic ethers and carbamates with ketones, showcasing the versatility of methanesulfonic acid in organic synthesis Xigong Liu et al., 2013.

properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)6-7-1-2-8-4-13-5-9(8)3-7/h1-3H,4-6H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANZGLYINPGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2546645.png)

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)